4-{[1,1'-BIPHENYL]-4-CARBONYL}MORPHOLINE
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Overview
Description
4-{[1,1’-Biphenyl]-4-carbonyl}morpholine is an organic compound that features a biphenyl group attached to a morpholine ring via a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine typically involves the reaction of 4-biphenylcarboxylic acid with morpholine. The process can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of morpholine . The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-Biphenyl]-4-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
4-{[1,1’-Biphenyl]-4-carbonyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[1,1’-Biphenyl]-4-carbonyl}morpholine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Biphenol: Contains hydroxyl groups on the biphenyl rings, making it more polar.
4-Biphenylcarboxylic acid: Lacks the morpholine ring, but has a carboxylic acid group.
Uniqueness
4-{[1,1’-Biphenyl]-4-carbonyl}morpholine is unique due to the presence of both the biphenyl and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other biphenyl derivatives .
Properties
IUPAC Name |
morpholin-4-yl-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-10-12-20-13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDSANQQYSPKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366910 |
Source
|
Record name | ST043087 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62333-57-7 |
Source
|
Record name | ST043087 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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